molecular formula C21H18O3 B1379608 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid CAS No. 1420800-42-5

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Cat. No. B1379608
M. Wt: 318.4 g/mol
InChI Key: FAGKSKKDYFQVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-6-methylbiphenyl-3’-carboxylic acid is a biphenyl derivative. It has a molecular weight of 318.37 . The IUPAC name for this compound is 2’- (benzyloxy)-6’-methyl- [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H18O3/c1-15-7-5-12-19 (24-14-16-8-3-2-4-9-16)20 (15)17-10-6-11-18 (13-17)21 (22)23/h2-13H,14H2,1H3, (H,22,23) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.37 . It is a biphenyl derivative that has attracted significant attention in the field of research due to its promising physical and chemical properties.

Scientific Research Applications

Coordination Polymers and Luminescence

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid derivatives have been utilized in the synthesis of lanthanide-based coordination polymers. These compounds, owing to their aromatic carboxylic acid components, contribute to the formation of complex structures with lanthanide ions, leading to materials with interesting photophysical properties. For instance, lanthanide complexes synthesized using derivatives of this acid exhibit significant luminescence efficiencies, especially in the case of terbium (Tb3+) complexes, which show bright green luminescence in the solid state. These findings underscore the potential of such compounds in the development of luminescent materials for various applications, including sensors and display technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis and Drug Intermediates

Derivatives of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid play a crucial role in the synthesis of various bioactive compounds and potential drug intermediates. For example, they have been used as key intermediates in the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, a chemotherapeutic agent. These intermediates enable the coupling of carboxyl groupings with amino compounds, facilitating the production of compounds with potential therapeutic applications. This highlights the importance of such derivatives in medicinal chemistry and drug development processes (Piper, Montgomery, Sirotnak, & Chello, 1982).

Material Science and Liquid Crystals

In material science, specifically in the context of liquid crystals, chiral 2-methylchroman-2-carboxylic acid derivatives prepared from 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid have been investigated as new chiral dopants. These compounds, with their rigid core structures, exhibit significant helical twisting power, influencing the functional groups and flexible terminal structures of nematic liquid crystals. Such research contributes to the advancement of liquid crystal display technologies and the development of new materials with tailored optical properties (Shitara, Aoki, Hirose, & Nohira, 2000).

Photophysical Properties and Electron Transfer

The study of 2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid derivatives also extends to their photophysical properties and their role in electron transfer processes. For example, the synthesis of lanthanide 4-benzyloxy benzoates, including derivatives of this acid, has been explored to understand the influence of electron-withdrawing and electron-donating groups on luminescent properties. Such studies are crucial for the design and development of materials with desired photophysical characteristics, applicable in areas such as optoelectronics and photovoltaics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

properties

IUPAC Name

3-(2-methyl-6-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-7-5-12-19(24-14-16-8-3-2-4-9-16)20(15)17-10-6-11-18(13-17)21(22)23/h2-13H,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKSKKDYFQVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-6-methylbiphenyl-3'-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.